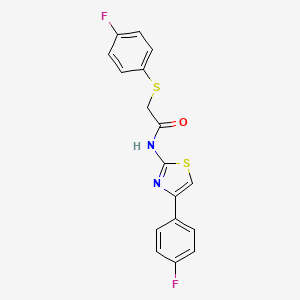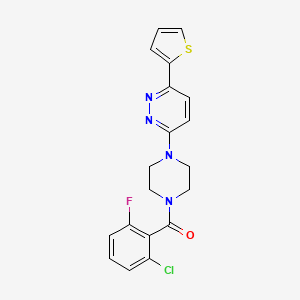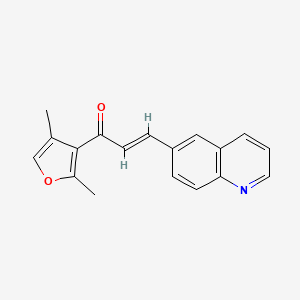
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one, also known as DMFQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a pharmaceutical agent. DMFQ belongs to the class of chalcones, which are known for their diverse biological activities such as anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. In
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Compounds with structural similarities have been synthesized through various chemical reactions, offering a pathway to create novel derivatives with potential applications in medicinal chemistry and material science. For instance, the synthesis of phenolic esters and amides of quinoline derivatives has demonstrated the versatility of these compounds in generating bioactive molecules through straightforward chemical processes (Shankerrao et al., 2013).
Antimicrobial and Antibacterial Activity
Several quinoline derivatives have been reported to exhibit significant antimicrobial and antibacterial activities. The creation of novel quinoline-based molecules, including those similar to "(E)-1-(2,4-dimethylfuran-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one," could lead to the development of new antimicrobial agents. Notably, some synthesized compounds have shown good activity against bacteria such as Enterococcus sp and Staphylococcus aureus, indicating their potential use in addressing antibiotic resistance (Shankerrao et al., 2013).
Antioxidant Properties
Quinoline derivatives have also been evaluated for their antioxidant properties, with some compounds demonstrating the ability to chelate metal ions and scavenge free radicals. These properties suggest potential applications in developing therapeutic agents for diseases caused by oxidative stress (Shankerrao et al., 2013).
Corrosion Inhibition
Compounds with quinoline moieties have shown effectiveness as corrosion inhibitors, providing protection for metals in aggressive environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant economic losses and safety hazards. Studies on similar compounds indicate that their adsorption onto metal surfaces forms a protective layer, significantly reducing the rate of corrosion (Zarrouk et al., 2016).
Fluorescent Probes and Sensors
Quinoline-based compounds have been employed as fluorescent probes for imaging and sensing applications, demonstrating the ability to detect ions or molecules with high specificity and sensitivity. Their photophysical properties, such as high fluorescence quantum yield and large Stokes shifts, make them suitable for biological imaging and environmental monitoring (Niu et al., 2015).
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethylfuran-3-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-11-21-13(2)18(12)17(20)8-6-14-5-7-16-15(10-14)4-3-9-19-16/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRRUWCUIPTIPY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C=CC2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)

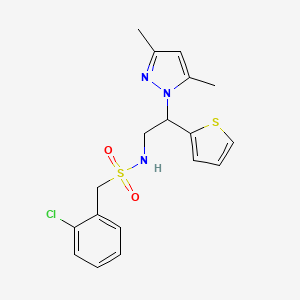
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)
![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
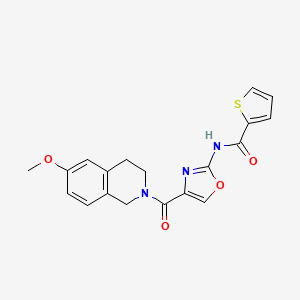
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
